4-(Chloromethyl)-2-ethoxy-1-nitrobenzene
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about the class of compounds it belongs to and its applications .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the compound. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Scientific Research Applications
Ethoxylation and Phase-Transfer Catalysis
The ethoxylation of p-chloronitrobenzene using benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation conditions demonstrates the utility of related compounds in facilitating nucleophilic substitution reactions. This process, which involves the reaction of 4-chloronitrobenzene with potassium ethoxide, is significant for the synthesis of ethoxy-4-nitrobenzene, illustrating the compound's role in the production of derivatives through ethoxylation (Wang & Rajendran, 2007).
Enzymatic Oxidation
The enzymatic oxidation of 4-chloroaniline to 4-chloronitrosobenzene by chloroperoxidase in the presence of H2O2 indicates the potential of related compounds in biochemical transformations. This reaction pathway, exhibiting a pH optimum and specific kinetic parameters, underscores the relevance of chlorinated nitrobenzene derivatives in enzymatic studies and the exploration of novel biochemical reactions (Corbett, Chipko, & Baden, 1978).
Dissociative Electron Attachment
Research into the dissociative electron attachment to nitrobenzene derivatives, including chloronitrobenzene variants, sheds light on the electronic properties and reactivity of such compounds under the influence of electron impact. These studies are crucial for understanding the fundamental aspects of molecule-electron interactions and have implications for materials science and the design of electron-accepting materials (Asfandiarov et al., 2007).
Nitrosobenzene Reduction by Thiols
The reduction of nitrosobenzene by thiols in alcoholic media, which involves the transformation of 4-chloronitrosobenzene among other reactions, provides insight into the reactivity of nitroso compounds with thiols. This process, leading to the formation of azoxybenzenes and anilines, highlights the potential application of related compounds in synthetic chemistry and the study of reaction mechanisms (Montanari, Paradisi, & Scorrano, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-2-ethoxy-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9-5-7(6-10)3-4-8(9)11(12)13/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYUROFBJONFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-ethoxy-1-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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